REACTION_SMILES
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[BH4-:23].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N:7]=[CH:8][c:9]2[cH:10][c:11]([O:19][CH3:20])[c:12]([O:17][CH3:18])[c:13]([O:15][CH3:16])[cH:14]2)[cH:21][cH:22]1.[CH3:25][c:26]1[cH:27][cH:28][c:29]([NH:30][CH2:31][c:32]2[cH:33][c:34]([O:35][CH3:36])[c:37]([O:38][CH3:39])[c:40]([O:41][CH3:42])[cH:43]2)[cH:44][cH:45]1.[Na+:24]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:7][CH2:8][c:9]2[cH:10][c:11]([O:19][CH3:20])[c:12]([O:17][CH3:18])[c:13]([O:15][CH3:16])[cH:14]2)[cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N=Cc2cc(OC)c(OC)c(OC)c2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CNc2ccc(C)cc2)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc(NCc2cc(OC)c(OC)c(OC)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |